molecular formula C15H25NO4 B609601 N-Me-N-bis(PEG2-propargyl) CAS No. 1835759-84-6

N-Me-N-bis(PEG2-propargyl)

Cat. No. B609601
M. Wt: 283.37
InChI Key: FFNULRWBMWQMJF-UHFFFAOYSA-N
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Description

“N-Me-N-bis(PEG2-propargyl)” is a PEG derivative containing two propargyl groups . It is commonly used as a PROTAC linker in the synthesis of PROTACs . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

“N-Me-N-bis(PEG2-propargyl)” is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of “N-Me-N-bis(PEG2-propargyl)” is 283.4 g/mol . Its molecular formula is C15H25NO4 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

The propargyl groups in “N-Me-N-bis(PEG2-propargyl)” can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

“N-Me-N-bis(PEG2-propargyl)” has a molecular weight of 283.36 and a molecular formula of C15H25NO4 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

Synthesis and Characterization of Linear−Dendritic Copolymers

The synthesis of photoaddressable linear−dendritic diblock copolymers, involving poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters, employs a methodology where functionalization at the periphery includes mesogenic and photochromic units. This process, incorporating elements like N-Me-N-bis(PEG2-propargyl), is essential for developing advanced materials with specific optical properties (Barrio et al., 2009).

Drug Delivery and Bioconjugation

N-Me-N-bis(PEG2-propargyl) plays a crucial role in drug delivery systems. For instance, its use in conjugating paclitaxel with dendrimers and linear PEG polymers enhances drug solubility and cytotoxicity, demonstrating its potential in creating more effective anticancer therapies (Khandare et al., 2006).

Nanoparticle Formation and Stability

In the field of nanotechnology, compounds like N-Me-N-bis(PEG2-propargyl) contribute to the stability of nanoparticles under extreme conditions. The design of PEG-based ligands with multidentate anchoring groups exemplifies this, where their application stabilizes semiconductor quantum dots and gold nanoparticles, even in harsh environmental conditions (Stewart et al., 2010).

PEGylation in Biopharmaceuticals

The PEGylation process, which often involves compounds like N-Me-N-bis(PEG2-propargyl), is key in enhancing the therapeutic efficacy of protein-based medicines. This approach includes site-specific PEGylation using thiol-selective chemistry and is pivotal in maintaining the biological activity of proteins and peptides during drug delivery (Brocchini et al., 2008).

Polymer Science and Material Chemistry

In material science, N-Me-N-bis(PEG2-propargyl) finds its application in understanding and enhancing the mechanical performance of various polymers and composites, such as those based on bisphenol A bis(2-hydroxy propyl) methacrylate (Bis-GMA) and PEGDMA. Studies in this area contribute significantly to the development of advanced materials with improved mechanical properties (Karmaker et al., 1997).

Safety And Hazards

“N-Me-N-bis(PEG2-propargyl)” should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

“N-Me-N-bis(PEG2-propargyl)” is a promising reagent in the field of drug delivery, especially in the synthesis of PROTACs . Its ability to form a stable triazole linkage via Click Chemistry makes it a valuable tool in the development of targeted therapy drugs .

properties

IUPAC Name

N-methyl-2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-4-8-17-12-14-19-10-6-16(3)7-11-20-15-13-18-9-5-2/h1-2H,6-15H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNULRWBMWQMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCC#C)CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Me-N-bis(PEG2-propargyl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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